Phenyl 2-methylbenzene-1-carbodithioate
Description
Phenylephrine hydrochloride (PE), chemically known as 3-(hydroxyphenyl)-2-(methylamino)ethanol hydrochloride, is a widely used α1-adrenergic agonist primarily employed as a decongestant in nasal sprays and oral medications . Its vasoconstrictive properties also make it relevant in managing hypotension under specific clinical conditions . The compound’s quantification in pharmaceutical formulations is critical for ensuring therapeutic efficacy and safety.
The spectrophotometric method for PE determination, as described in the evidence, involves its coupling with diazotized 2-aminobenzothiazole in an alkaline medium to form a stable azo dye. This dye exhibits maximum absorbance at 510 nm with a molar absorptivity of 6.620 × 10³ L·mol⁻¹·cm⁻¹ . The method demonstrates linearity within 0.4–10 ppm PE concentrations, high stability (48 hours), and precision (relative standard deviation ±0.95–3.09%) .
Properties
CAS No. |
112291-35-7 |
|---|---|
Molecular Formula |
C14H12S2 |
Molecular Weight |
244.4 g/mol |
IUPAC Name |
phenyl 2-methylbenzenecarbodithioate |
InChI |
InChI=1S/C14H12S2/c1-11-7-5-6-10-13(11)14(15)16-12-8-3-2-4-9-12/h2-10H,1H3 |
InChI Key |
ULRVTGDYJNVRIL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=S)SC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of phenyl 2-methylbenzene-1-carbodithioate typically involves the reaction of 2-methylbenzenethiol with phenyl chloroformate under basic conditions. The reaction is carried out in the presence of a base such as triethylamine or pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher production rates and consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Phenyl 2-methylbenzene-1-carbodithioate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound to thiols or disulfides using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and other hydride donors.
Substitution: Halogens (e.g., chlorine, bromine), nitrating agents (e.g., nitric acid), and alkylating agents (e.g., alkyl halides).
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Halogenated, nitrated, and alkylated derivatives.
Scientific Research Applications
Phenyl 2-methylbenzene-1-carbodithioate has several scientific research applications:
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of phenyl 2-methylbenzene-1-carbodithioate involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to changes in their activity or function. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Comparison with Similar Analytical Methods
Phenylephrine hydrochloride’s analysis has been explored using diverse techniques. Below is a comparative evaluation of the spectrophotometric method against other established approaches:
Spectrophotometry vs. Potentiometric Titration (British Pharmacopoeia)
The British Pharmacopoeia (2000) recommends potentiometric titration with sodium hydroxide for PE quantification. However, spectrophotometry offers superior sensitivity (detection limit: 0.4 ppm) and avoids the need for specialized titration equipment .
Spectrophotometry vs. High-Performance Liquid Chromatography (HPLC)
HPLC methods, such as those by Amer et al. (2008), enable simultaneous quantification of PE in multi-component formulations (e.g., cough syrups) with high specificity . While HPLC provides better resolution for complex matrices, the described spectrophotometric method is simpler, cost-effective, and equally reliable for single-component PE formulations (e.g., nasal sprays).
Spectrophotometry vs. Capillary Electrophoresis (CE)
Marin and Barbas (2004) compared CE and HPLC for dissolution testing of PE-containing formulations, highlighting CE’s rapid analysis and low solvent consumption .
Research Findings and Methodological Advantages
Key advantages of the 2-aminobenzothiazole-based spectrophotometric method include:
- Reagent Sensitivity: 2-Aminobenzothiazole was identified as the most sensitive diazotizing reagent (ε = 8.810 × 10³ L·mol⁻¹·cm⁻¹) among tested aromatic amines, ensuring enhanced detection .
- Optimized Reaction Conditions : A reagent volume of 2.5 mL (25 mM) and alkaline pH were optimal for maximum absorbance and stability .
- Robustness : The method’s stability (48 hours) and precision (±3.09% RSD) make it suitable for high-throughput analysis .
Discussion and Limitations
While the spectrophotometric method excels in simplicity and cost-effectiveness, it is less suited for multi-component formulations compared to HPLC or CE. Additionally, deviations from Beer’s law at higher PE concentrations (>10 ppm) necessitate dilution for accurate quantification .
Table 1: Comparison of Analytical Methods for PE Quantification
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
